2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
This compound is a derivative of thiophene, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized from enaminones via the reaction with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds .Molecular Structure Analysis
The molecular formula of this compound is C15H16N2O2S. The structure of thiophene derivatives can be elucidated from their spectral information .Chemical Reactions Analysis
The reactivity of enaminones, which are used in the synthesis of thiophene derivatives, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Physical and Chemical Properties Analysis
The molecular weight of this compound is 288.37. Other physical and chemical properties would need to be determined experimentally.Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing a range of compounds within this chemical class, focusing on their structural characterization through various analytical techniques. For example, the synthesis and characterization of novel derivatives have been explored, with an emphasis on their antimicrobial evaluation and docking studies. These studies are crucial for understanding the fundamental properties of these compounds and their potential biological activities (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anti-inflammatory Activities
Several studies have focused on the antimicrobial and anti-inflammatory potentials of these compounds. The exploration of 5-substituted benzo[b]thiophene derivatives, for instance, has shown potent anti-inflammatory activity, underscoring the therapeutic potential of these molecules in treating inflammation-related disorders (Radwan, Shehab, & El-Shenawy, 2009).
Anticancer Activity
Research into thiophene derivatives has also revealed their potential in anticancer therapy. The synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives has been investigated for their anticancer activities, with certain compounds exhibiting significant inhibitory effects against various cancer cell lines. This highlights the possibility of developing novel anticancer therapies based on these chemical structures (Atta & Abdel‐Latif, 2021).
Acetylcholinesterase Inhibition
Thiophene derivatives have also been synthesized and evaluated for their acetylcholinesterase inhibition activity, which is relevant in the context of Alzheimer's disease treatment. Some compounds within this category have shown promising results, outperforming reference drugs in inhibitory activity, and suggesting a potential therapeutic application for neurodegenerative conditions (Ismail et al., 2012).
Novel Synthesis and Evaluation for Antitumor Activity
The innovative synthesis of polyfunctionally substituted heterocyclic compounds derived from similar core structures has been explored for their antitumor evaluation. Such research endeavors are aimed at discovering new molecules with effective antiproliferative activity against different human cancer cell lines, offering insights into the development of new cancer treatments (Shams, Mohareb, Helal, & Mahmoud, 2010).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. Some thiophene derivatives are known to have antimicrobial, antihypertensive, analgesic, anti-inflammatory, cholesterol inhibiting, antiviral, and antitumor activities .
Future Directions
Properties
IUPAC Name |
2-[[2-(2,4-dimethylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-11-7-8-13(12(2)9-11)10-16(22)21-19-17(18(20)23)14-5-3-4-6-15(14)24-19/h7-9H,3-6,10H2,1-2H3,(H2,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMPRPZIIWGPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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